molecular formula C21H16BrN3O5S B2819036 Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-75-9

Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2819036
CAS No.: 851948-75-9
M. Wt: 502.34
InChI Key: SGTQVCDEFZYIGW-UHFFFAOYSA-N
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Description

Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 5-bromofuran-2-carboxamido group at position 5, a p-tolyl group at position 3, and an ethyl ester at position 1.

Properties

IUPAC Name

ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O5S/c1-3-29-21(28)17-13-10-31-19(23-18(26)14-8-9-15(22)30-14)16(13)20(27)25(24-17)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTQVCDEFZYIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Furan Ring: The synthesis begins with the preparation of 5-bromofuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Amidation: The acid chloride is reacted with an amine to form the carboxamide derivative.

    Cyclization: The carboxamide derivative undergoes cyclization with a thieno[3,4-d]pyridazine precursor in the presence of a suitable catalyst to form the core structure.

    Esterification: The final step involves esterification with ethanol to yield the ethyl ester product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the furan and thieno[3,4-d]pyridazine rings.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the furan and thieno[3,4-d]pyridazine rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The unique structure of Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suggests potential biological activity. It could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the material science industry, this compound could be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to three classes of analogs:

DHPM Derivatives : Synthesized via acid-catalyzed Biginelli reactions, e.g., 4-phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one (yield: 91.2% using sulfamic acid) .

Thieno-Pyridazine Derivatives: Such as ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS: 1282448-99-0), which lacks bromofuran and p-tolyl groups but shares the thieno-pyridazine core .

Reaction Conditions and Catalysts

  • DHPMs : High yields (80–91%) are achieved using environmentally friendly catalysts like FeCl₃·6H₂O or room-temperature ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) .
  • Thieno-Pyridazine Derivatives: Synthesis likely requires sequential coupling steps (e.g., amidation for the bromofuran carboxamido group) and cyclization, which may reduce yields compared to DHPMs.

Electronic and Steric Effects

  • p-Tolyl Group: Increases lipophilicity, improving membrane permeability relative to analogs with polar substituents (e.g., amino groups in CAS 1282448-99-0) .

Biological Activity

Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound notable for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a thieno[3,4-d]pyridazine core fused with a furan moiety and an ethyl ester group. Its molecular formula is C21H16BrN3O5SC_{21}H_{16}BrN_{3}O_{5}S with a molecular weight of 452.33 g/mol. The presence of bromine on the furan ring and a p-tolyl group enhances its reactivity and biological potential.

Research indicates that compounds with similar structures may exhibit various pharmacological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory responses.
  • Anticancer Properties : The unique structural features may allow interactions with proteins involved in cancer pathways, making it a candidate for further investigation in oncology.

Table 1: Pharmacological Properties of Similar Compounds

Compound NameActivity TypeReference
Compound AAnti-inflammatory
Compound BAnticancer
Compound CAntifungal

Case Studies and Research Findings

  • Inhibitory Effects on COX Enzymes : A study demonstrated that compounds structurally related to this compound exhibited significant inhibition of COX-1 and COX-2, suggesting anti-inflammatory potential.
  • Anticancer Activity : Research has indicated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, analogs showed cytotoxic effects against breast cancer cells in vitro, supporting the hypothesis that modifications to the thieno[3,4-d]pyridazine structure can enhance anticancer activity.
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into how this compound interacts with specific biological targets. These studies suggest strong binding affinities to enzymes involved in disease mechanisms, which is crucial for understanding its mode of action and optimizing its pharmacological profile.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting with cyclization of thiophene derivatives to form the thieno[3,4-d]pyridazine core, followed by bromofuran-2-carboxamide coupling. Key steps include:

  • Amide bond formation : Reacting the intermediate with 5-bromofuran-2-carboxylic acid using coupling agents like EDCI/HOBt under anhydrous conditions .
  • Esterification : Ethyl ester introduction via nucleophilic acyl substitution.
  • Optimization : Reflux in polar aprotic solvents (e.g., DMF) at 80–100°C improves yield. Solvent choice and reaction time (12–24 hrs) significantly impact purity .

Q. Which spectroscopic methods are essential for structural confirmation?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., bromofuran protons at δ 6.8–7.2 ppm, p-tolyl methyl at δ 2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z ~540).
  • IR Spectroscopy : Peaks at 1680–1700 cm1^{-1} confirm carbonyl groups (amide, ester) .

Q. What are the primary functional groups influencing reactivity?

The bromofuran carboxamide participates in nucleophilic substitution (Br), while the ester and carbonyl groups enable hydrolysis or reduction. The p-tolyl group stabilizes the aromatic system via electron donation, affecting electrophilic substitution .

Advanced Research Questions

Q. How can crystallography resolve stereochemical uncertainties in the thieno-pyridazine core?

Single-crystal X-ray diffraction (using SHELXL ) determines absolute configuration. For centrosymmetric near-structures, Flack parameter analysis (xx) mitigates false chirality-polarity indications . Data collection at low temperature (100 K) enhances resolution for bulky substituents like p-tolyl .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Methodological solutions include:

  • Purity validation : HPLC (≥95% purity) and elemental analysis.
  • Dose-response standardization : Use IC50_{50} values across multiple cell lines (e.g., MCF-7 vs. HeLa) .
  • Structural analogs : Compare with derivatives lacking bromofuran (e.g., 3-methoxybenzamido analogs show reduced cytotoxicity ).

Q. How does the bromofuran substituent influence structure-activity relationships (SAR)?

The bromine atom enhances electrophilicity, enabling covalent binding to cysteine residues in target proteins (e.g., kinase inhibition). Fluorine on p-tolyl increases metabolic stability. SAR studies suggest:

  • Bromine removal : Reduces antiproliferative activity by 50% in colorectal cancer models .
  • Ester hydrolysis : The carboxylic acid derivative exhibits improved solubility but lower membrane permeability .

Q. What computational methods predict interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase, PDB: 1M17).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Pharmacophore modeling : Highlight critical H-bond acceptors (amide oxygen) and hydrophobic regions (p-tolyl) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepSolventTemp (°C)Time (hrs)Yield (%)
CyclizationDMF801265
Amide couplingCH2_2Cl2_2RT2475
EsterificationEtOHReflux685

Q. Table 2: Comparative Biological Activity of Structural Analogs

Compound ModificationIC50_{50} (μM)Target
Bromofuran substituent0.45EGFR kinase
3-Methoxybenzamido derivative1.20EGFR kinase
p-Tolyl replaced with 4-F-phenyl0.78Aurora B kinase

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